N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of pyrrolidine, a five-membered lactam, and is recognized for its diverse applications in scientific research due to its unique chemical properties. This compound is particularly noted for its role in medicinal chemistry and enzyme inhibition studies, making it valuable in the development of therapeutic agents.
The compound is synthesized through a reaction involving 2-pyrrolidinecarboxylic acid and isopropylamine, typically in the presence of dehydrating agents such as thionyl chloride or phosphorus trichloride. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride falls under the category of amides, specifically within the broader class of pyrrolidine derivatives. Its classification is significant in understanding its chemical behavior and potential applications.
The synthesis of N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride primarily involves the following steps:
The molecular structure of N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride features a pyrrolidine ring substituted with an isopropyl group and a carboxamide functional group. The presence of the hydrochloride indicates that the compound exists as a salt in its most stable form.
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride can participate in various chemical reactions:
The mechanism of action for N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The binding alters the activity of these targets, leading to various biochemical effects. For example, it has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which may contribute to therapeutic effects against neurological disorders .
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) which confirm the identity and purity of the compound.
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride has several scientific applications:
This compound's versatility makes it an essential tool in both academic and industrial research settings.
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—has been a cornerstone in medicinal chemistry for decades, prized for its three-dimensional coverage and stereochemical versatility. Its pseudorotation capability allows dynamic conformational sampling, enhancing binding complementarity to biological targets [5]. This scaffold features prominently in FDA-approved drugs, including the antihistamine clemastine and the anticholinergic procyclidine, underscoring its pharmacological utility. In antimicrobial contexts, the natural alkaloid anisomycin (isolated from Streptomyces species) exhibits potent antibacterial and antifungal properties by inhibiting protein synthesis, establishing early precedent for pyrrolidine’s antimicrobial potential [2] [5].
A transformative breakthrough emerged with the discovery that the frontline antitubercular drug isoniazid (INH) indirectly targets InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis (Mtb). However, INH requires activation by the bacterial catalase-peroxidase KatG, and mutations in katG account for >50% of INH-resistant clinical isolates. This limitation spurred efforts to develop direct InhA inhibitors that bypass KatG activation [3] [10]. Pyrrolidine carboxamides entered this landscape as novel, synthetically accessible entities capable of binding InhA’s active site without prodrug activation, addressing a critical need against multidrug-resistant tuberculosis (MDR-TB) [3] [7].
Table 1: Key Physicochemical Properties of Pyrrolidine Versus Related Scaffolds
Property | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
Polar Surface Area (Ų) | 16.46 | 13.96 | 0 |
H-Bond Acceptors | 1.5 | 0.5 | 0 |
H-Bond Donors | 1.0 | 1.0 | 0 |
Data derived from quantum mechanical calculations [5].
High-throughput screening (HTS) campaigns against InhA have been pivotal in identifying pyrrolidine carboxamide hits. One landmark study screened 30,000 compounds using a NADH-consumption assay, detecting InhA inhibition via spectrophotometric measurement of NADH depletion (340 nm). To eliminate false positives from aggregate-forming inhibitors (AFIs), hits were retested with 0.01% Triton X-100—a detergent that disrupts nonspecific aggregation. This step confirmed all actives were target-specific [3] [7].
From this screen, compound d6 (a racemic N-isopropyl-2-pyrrolidinecarboxamide derivative) emerged as a promising hit (IC~50~ = 10.05 µM). Crucially, d6 showed no cross-reactivity with enoyl reductases from E. coli (ecENR) or Plasmodium falciparum (pfENR), underscoring its selectivity for mycobacterial InhA [3] [10]. The binding mode was elucidated via X-ray crystallography (PDB: 2H7M), revealing that the carboxamide carbonyl oxygen forms dual hydrogen bonds with Tyr158 and the NAD+ ribose hydroxyl—a conserved interaction motif among direct InhA inhibitors [10].
Table 2: Key Hits from Initial HTS Campaign Against InhA
Compound | R1 | R2 | IC₅₀ (μM) | Selectivity |
---|---|---|---|---|
d6 | 2-Me | 5-Me | 10.05 ± 0.33 | No inhibition of ecENR/pfENR |
s4 | H | 3-Br | 0.89 ± 0.05 | >100-fold vs. ecENR |
d11 | 3-Cl | 5-Cl | 0.39 ± 0.01 | >200-fold vs. pfENR |
Lead optimization of pyrrolidine carboxamides leveraged iterative microtiter library synthesis to rapidly explore structure-activity relationships (SAR). This approach enabled parallel synthesis of hundreds of analogs via amide coupling and reductive amination, with reaction progress monitored directly in microtiter plates using LC-MS. Crucially, biological screening (IC~50~ determination) was performed in situ without purification, accelerating the design-make-test-analyze (DMTA) cycles [3] [7].
SAR insights revealed:
Table 3: SAR of Pyrrolidine Carboxamide Optimization
Modification Site | Optimal Group | Activity (IC₅₀) | Key Interactions |
---|---|---|---|
Aryl R₃ | 3-Cl | 0.39 µM (d11) | Hydrophobic packing with Ala157, Met103 |
Aryl R₅ | 5-CF₃ | 0.85 µM (d12) | Enhanced π-stacking with NAD⁺ |
Pyrrolidine C2 | S-Methyl | 3.14 µM (d7) | Improved hydrophobic contact with Pro193 |
Amide N-Substituent | Isopropyl | 10.05 µM (d6) | Minimal steric clash with Gly96 loop |
Summary of critical SAR trends [3] [7] [10].
The integration of crystallography-guided design and microtiter-based combinatorial chemistry ultimately transformed the initial hit d6 into nanomolar inhibitors like d11, demonstrating the power of structure-enabled lead optimization in advancing pyrrolidine carboxamides as direct InhA inhibitors [3] [10].
Listed Compounds:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: